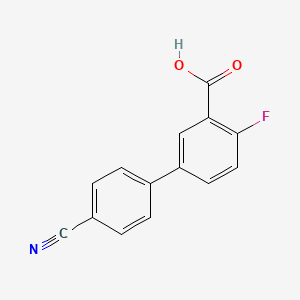

5-(4-Cyanophenyl)-2-fluorobenzoic acid

Description

5-(4-Cyanophenyl)-2-fluorobenzoic acid (CAS: 1261977-82-5) is a fluorinated benzoic acid derivative bearing a 4-cyanophenyl substituent at the 5-position of the benzene ring. This compound is structurally characterized by a fluorine atom at the 2-position and a cyano group (-CN) on the distal phenyl ring. Its molecular formula is C₁₄H₈FNO₂, with a molecular weight of 241.22 g/mol. The compound is classified as harmful upon inhalation, skin contact, or ingestion, necessitating careful handling in laboratory settings .

Propriétés

IUPAC Name |

5-(4-cyanophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-6-5-11(7-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQQUNUBYJYRTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688815 | |

| Record name | 4'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261977-82-5 | |

| Record name | 4'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyanophenyl)-2-fluorobenzoic acid typically involves the introduction of a cyanophenyl group to a fluorobenzoic acid precursor. One common method includes the reaction of 4-cyanophenylboronic acid with 2-fluorobenzoic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate more efficient purification techniques such as crystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Cyanophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzoic acid moiety can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The cyanophenyl group can participate in redox reactions, potentially forming different functional groups.

Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the cyanophenyl group.

Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Applications De Recherche Scientifique

5-(4-Cyanophenyl)-2-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

Industry: It can be used in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mécanisme D'action

The mechanism by which 5-(4-Cyanophenyl)-2-fluorobenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The cyanophenyl group can enhance binding affinity to certain targets, while the fluorobenzoic acid moiety can affect the compound’s overall stability and reactivity.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Selected Fluorobenzoic Acid Derivatives

Key Observations:

Substituent Position Sensitivity: The 4-cyanophenyl group in the target compound may enhance π-π stacking or hydrogen-bonding interactions compared to its 3-cyano isomer (CAS: 1183926-58-0), which lacks reported bioactivity . Chlorosulphonyl substitution (CAS: 37098-75-2) introduces strong electron-withdrawing effects, increasing acidity and reactivity, but also moisture sensitivity .

Biological Activity Trends: Thiazole derivatives with 4-cyanophenyl groups (e.g., compound 6d in ) demonstrate superior cytotoxic and antiviral activities compared to 4-chlorophenyl or 4-trifluoromethylphenyl analogues, suggesting the cyano group’s role in target selectivity . 4-(1-Carboxyethyl)-2-fluorobenzoic acid () acts as a dead-end metabolite in environmental biodegradation, highlighting substituent-dependent persistence .

Physicochemical Properties

- Melting Points : Chlorosulphonyl derivatives (111–113°C) have lower melting points than many fluorobenzoic acids, likely due to reduced crystallinity from bulky substituents.

- Reactivity: The cyano group in this compound may participate in nucleophilic addition or serve as a hydrogen-bond acceptor, unlike chlorosulphonyl groups, which are prone to hydrolysis .

Activité Biologique

5-(4-Cyanophenyl)-2-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its synthesis, mechanism of action, biological activities, and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula CHFNO and features a cyanophenyl group and a fluorobenzoic acid moiety. The synthesis typically involves a Suzuki coupling reaction between 4-cyanophenylboronic acid and 2-fluorobenzoic acid, using palladium as a catalyst under basic conditions in solvents like dimethylformamide (DMF) or toluene .

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4-Cyanophenylboronic acid + 2-Fluorobenzoic acid | Palladium catalyst, potassium carbonate, DMF/toluene, elevated temperature |

The biological activity of this compound is likely mediated through its interaction with various molecular targets. Compounds with similar structures have shown the ability to bind to multiple receptors, influencing various biochemical pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, affecting signal transduction pathways involved in inflammation and cancer .

Biological Activities

Research indicates that this compound may exhibit a range of biological activities based on its structural similarities to other bioactive compounds. Potential activities include:

- Antiviral Activity : Similar compounds have been noted for their antiviral properties, suggesting potential applications in treating viral infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Anticancer Properties : Given the structural characteristics, it is plausible that this compound could demonstrate anticancer activity by inhibiting tumor growth or inducing apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

- Antitumor Activity : A study demonstrated that structurally similar benzenesulfonamides showed significant anticancer activity against various tumor cell lines, indicating that this compound may have similar effects.

- Antimicrobial Activity : Research on related fluorinated benzoic acids revealed notable antimicrobial properties, suggesting that this compound could also inhibit bacterial growth .

- Biochemical Pathway Influence : Studies have shown that compounds with similar structures can influence metabolic pathways linked to oxidative stress and inflammation, which are critical in many disease processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.